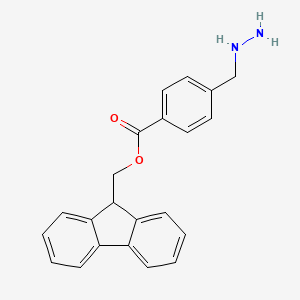![molecular formula C16H12N6 B13964293 Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
Pyrazolo[1,5-b]pyridazine deriv. 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-b]pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. Pyrazolo[1,5-b]pyridazine derivative 16, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyridazine ring .
Industrial Production Methods: Industrial production of pyrazolo[1,5-b]pyridazine derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
化学反応の分析
Types of Reactions: Pyrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
作用機序
The mechanism of action of pyrazolo[1,5-b]pyridazine derivative 16 involves its interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
類似化合物との比較
Pyridazine Derivatives: These compounds share a similar pyridazine ring but lack the fused pyrazole ring.
Pyrazole Derivatives: These compounds contain the pyrazole ring but do not have the fused pyridazine ring.
Pyridazinone Derivatives: These compounds have a similar structure but include a carbonyl group, which can alter their chemical properties and biological activities.
Uniqueness: Pyrazolo[1,5-b]pyridazine derivative 16 stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature allows for diverse functionalization and interaction with various molecular targets, making it a versatile compound for research and potential therapeutic applications .
特性
分子式 |
C16H12N6 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC名 |
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21) |
InChIキー |
LIYXXFOSHNQSRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


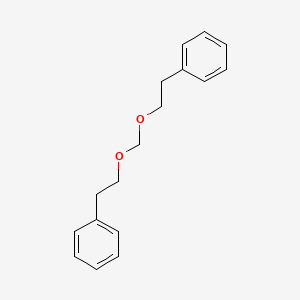
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
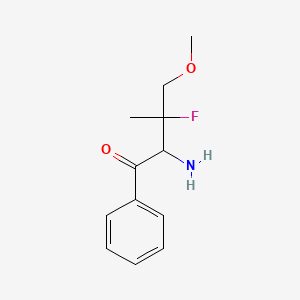
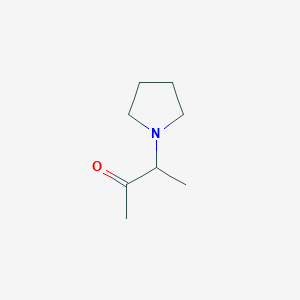
![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)
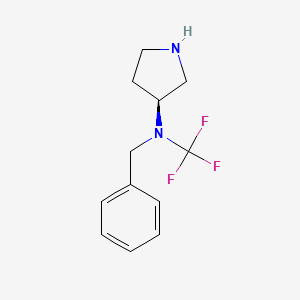
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
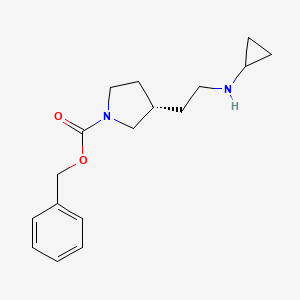
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
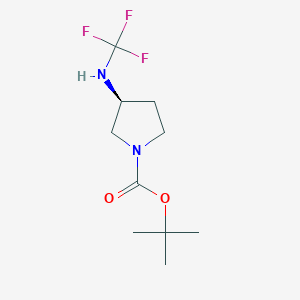
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
